2-(2-Methylallyl)isoindoline-1,3-dione
Overview
Description
2-(2-Methylallyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the isoindoline-1,3-dione family, which is known for its diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylallyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the reaction of phthalic anhydride with aniline derivatives in toluene solvent under reflux conditions for 24 hours . Another method involves the use of o-phthalic acids or anhydrides with amines in isopropanol and water as solvents, catalyzed by SiO2-tpy-Nb, yielding the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied, such as solventless reactions and the use of environmentally friendly catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylallyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoindoline ring is substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include diones, amines, and substituted isoindoline derivatives, which can be further utilized in various applications .
Scientific Research Applications
2-(2-Methylallyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Methylallyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . Additionally, its inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Methylallyl)isoindoline-1,3-dione include:
Phthalimide: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
N-Substituted isoindoline-1,3-diones: These compounds share similar structural features and reactivity patterns.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(2-methylprop-2-enyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12(13)15/h3-6H,1,7H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKVKZZKIUBBOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282882 | |
Record name | 2-(2-Methylprop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6335-03-1 | |
Record name | NSC28602 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Methylprop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-METHYLALLYL)-PHTHALIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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